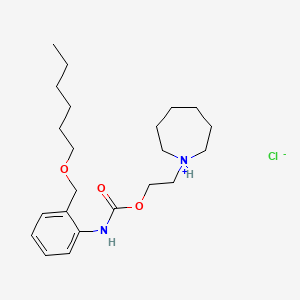
2-(Hexahydro-1H-azepin-1-yl)ethyl o-((hexyloxy)methyl)carbanilate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hexahydro-1H-azepin-1-yl)ethyl o-((hexyloxy)methyl)carbanilate hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a hexahydro-1H-azepin-1-yl group, an ethyl linker, and a carbanilate moiety, making it a unique structure for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexahydro-1H-azepin-1-yl)ethyl o-((hexyloxy)methyl)carbanilate hydrochloride typically involves multiple steps:
Formation of Hexahydro-1H-azepin-1-yl Group: This can be achieved through the hydrogenation of azepine derivatives under high pressure and temperature conditions.
Attachment of Ethyl Linker: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Formation of Carbanilate Moiety: This step involves the reaction of phenol derivatives with chloroformates under basic conditions to form the carbanilate ester.
Final Coupling: The hexahydro-1H-azepin-1-yl group is coupled with the carbanilate ester using appropriate coupling agents and conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Solvents: Selection of suitable solvents to dissolve reactants and facilitate reactions.
Purification: Techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Hexahydro-1H-azepin-1-yl)ethyl o-((hexyloxy)methyl)carbanilate hydrochloride can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-(Hexahydro-1H-azepin-1-yl)ethyl o-((hexyloxy)methyl)carbanilate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Hexahydro-1H-azepin-1-yl)ethyl o-((hexyloxy)methyl)carbanilate hydrochloride involves its interaction with specific molecular targets and pathways. The hexahydro-1H-azepin-1-yl group may interact with biological receptors, while the carbanilate moiety can modulate enzymatic activities. These interactions can lead to various biological effects, depending on the context of use.
Comparison with Similar Compounds
Similar Compounds
1H-Azepin-1-amine, hexahydro-: A related compound with similar structural features.
2H-Azepin-2-one, hexahydro-1-methyl-: Another compound with a hexahydro-azepin core.
Uniqueness
2-(Hexahydro-1H-azepin-1-yl)ethyl o-((hexyloxy)methyl)carbanilate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
80171-85-3 |
|---|---|
Molecular Formula |
C22H37ClN2O3 |
Molecular Weight |
413.0 g/mol |
IUPAC Name |
2-(azepan-1-ium-1-yl)ethyl N-[2-(hexoxymethyl)phenyl]carbamate;chloride |
InChI |
InChI=1S/C22H36N2O3.ClH/c1-2-3-4-11-17-26-19-20-12-7-8-13-21(20)23-22(25)27-18-16-24-14-9-5-6-10-15-24;/h7-8,12-13H,2-6,9-11,14-19H2,1H3,(H,23,25);1H |
InChI Key |
GWWPWHXCAYLDPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOCC1=CC=CC=C1NC(=O)OCC[NH+]2CCCCCC2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















